Mepregenol diacetate

Description

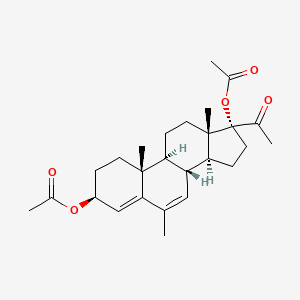

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h13-14,19-22H,7-12H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHHPVPFUVQWKY-AVHYYFBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953248 | |

| Record name | Acetomepregenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3116-07-2 | |

| Record name | Acetomepregenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3116-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepregenol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetomepregenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOMEPREGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JI0G99BDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepregenol Diacetate: A Technical Guide on the Mechanism of Action

Disclaimer: Information specifically pertaining to Mepregenol diacetate is limited in publicly available scientific literature. This guide leverages data on Megestrol acetate, a structurally and functionally similar synthetic progestin, as a primary surrogate to elucidate the probable mechanism of action of this compound. This approach is taken due to the scarcity of direct research on this compound. All data and mechanisms described herein should be interpreted with this consideration.

Introduction

This compound is a synthetic progestational agent. As a derivative of progesterone, its primary mechanism of action is centered on its interaction with steroid hormone receptors, leading to downstream effects on cellular signaling and gene expression.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing parallels from its close analog, Megestrol acetate. The intended audience for this document includes researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Receptor Binding and Signaling

The physiological effects of this compound are primarily mediated through its binding to and modulation of various nuclear hormone receptors.

Progesterone Receptor (PR) Agonism

As a progestin, the principal mechanism of action of this compound is its agonist activity at the progesterone receptor (PR).[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[6] This interaction is the foundation for its effects on the reproductive system and its use in certain hormone-dependent conditions.[7][8]

Glucocorticoid Receptor (GR) Interaction

This compound, similar to Megestrol acetate, exhibits significant cross-reactivity with the glucocorticoid receptor (GR).[9] This binding can elicit glucocorticoid-like effects, which may contribute to some of its therapeutic actions and side effects.[10] The affinity for the GR is a critical aspect of its pharmacological profile.

Other Steroid Receptor Interactions

Evidence suggests that synthetic progestins can also interact with other steroid receptors, albeit typically with lower affinity. These may include the androgen receptor (AR). The extent of these interactions can contribute to the overall pharmacological and toxicological profile of the compound.

Signaling Pathways

The binding of this compound to its cognate receptors initiates a cascade of intracellular signaling events that ultimately alter cellular function.

Genomic Signaling Pathway

The classical mechanism of action for steroid hormones like this compound is through genomic signaling. This involves the direct regulation of gene expression by the activated steroid receptor-ligand complex in the nucleus.

Diagram 1: Genomic Signaling Pathway of this compound.

Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

A key pharmacological effect of this compound is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, it inhibits the release of gonadotropin-releasing hormone (GnRH), which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[4][11] This leads to a reduction in gonadal steroid production.[12]

Diagram 2: Suppression of the HPG Axis by this compound.

Quantitative Data

The following tables summarize quantitative data for Megestrol acetate, which is used here as a surrogate for this compound.

| Receptor | Ligand | Binding Affinity (Relative to Dexamethasone) | Reference |

| Glucocorticoid Receptor | Megestrol acetate | 46% | [9] |

| Glucocorticoid Receptor | Cortisol | 25% | [9] |

| Hormone | Treatment | Mean Percentage Change from Baseline | P-value | Reference |

| Luteinizing Hormone (LH) | Megestrol acetate (800 mg/day for 12 weeks) | -49.0% | <0.001 | [13] |

| Follicle-Stimulating Hormone (FSH) | Megestrol acetate (800 mg/day for 12 weeks) | No significant change | - | [13] |

| Adrenocorticotropic Hormone (ACTH) | Megestrol acetate (800 mg/day for 12 weeks) | -89.5% | <0.001 | [13] |

| Cortisol | Megestrol acetate (800 mg/day for 12 weeks) | -90.8% | <0.001 | [13] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to specific steroid receptors.

Diagram 3: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Receptor Preparation: A source of the target receptor (e.g., progesterone receptor) is prepared. This can be a crude cell lysate from a cell line expressing the receptor or a purified receptor preparation.[14]

-

Ligand Preparation: A known concentration of a high-affinity radiolabeled ligand for the receptor is prepared. A series of dilutions of the unlabeled test compound (this compound) are also prepared.[15]

-

Incubation: The receptor preparation, radiolabeled ligand, and varying concentrations of the unlabeled this compound are incubated together to allow binding to reach equilibrium.[14]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.[15]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[14]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[15]

Measurement of Serum Gonadotropin Levels

This protocol outlines the general procedure for quantifying LH and FSH levels in serum samples from subjects treated with this compound.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at baseline and at specified time points during treatment with this compound. Serum is separated by centrifugation.[16]

-

Assay Principle: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), are commonly used. These assays utilize specific antibodies that bind to LH and FSH.[17]

-

Procedure (ELISA example):

-

Wells of a microplate are coated with a capture antibody specific for the target hormone (LH or FSH).

-

Serum samples and standards of known hormone concentrations are added to the wells.

-

A second, enzyme-labeled detection antibody that also binds to the hormone is added.

-

A substrate for the enzyme is added, which produces a measurable signal (e.g., color change).

-

The intensity of the signal is proportional to the concentration of the hormone in the sample.

-

-

Data Analysis: A standard curve is generated using the known concentrations of the standards. The hormone concentrations in the patient samples are then determined by interpolating their signal values on the standard curve.[18] Changes in hormone levels from baseline are then calculated.

Conclusion

The mechanism of action of this compound, inferred from data on Megestrol acetate, is multifaceted, involving primary agonism at the progesterone receptor and significant interaction with the glucocorticoid receptor. Its dominant physiological effect is the suppression of the hypothalamic-pituitary-gonadal axis, leading to reduced gonadotropin and gonadal steroid levels. Further research is required to delineate the specific binding affinities and downstream signaling effects of this compound to fully characterize its pharmacological profile. The experimental frameworks provided in this guide offer a basis for such future investigations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Megestrol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 6. Facebook [cancer.gov]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. Megestrol acetate in breast cancer--a panel discussion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glucocorticoidlike activity of megestrol. A summary of Food and Drug Administration experience and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Effects of megestrol acetate on pituitary function and end-organ hormone secretion: a post hoc analysis of serum samples from a 12-week study in healthy older men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. View Test [apps.sbgh.mb.ca]

- 17. Menopause Workup: Laboratory Studies, Endometrial Assessment [emedicine.medscape.com]

- 18. What Does a 'Normal' LH Level Look Like? [blog.inito.com]

Unveiling the Synthetic Route to Mepregenol Diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Mepregenol diacetate, a steroidal progestin. The synthesis is a multi-step process commencing from readily available steroid precursors, culminating in the diacetylated final product. This document details the core synthetic transformations, including key intermediates, reaction conditions, and available quantitative data, to support research and development in this area.

Overview of the Synthetic Strategy

The synthesis of this compound originates from Megestrol acetate. The core of the synthesis involves the strategic modification of the C6-methyl group of Megestrol acetate to introduce a second acetate functionality. The likely synthetic pathway proceeds through two key stages:

-

Synthesis of Megestrol Acetate: This initial phase focuses on the preparation of the pivotal intermediate, Megestrol acetate, from a suitable starting material.

-

Conversion of Megestrol Acetate to this compound: This stage involves the hydroxylation of the 6-methyl group of Megestrol acetate, followed by acetylation to yield the final this compound.

This guide will dissect each stage, presenting the experimental details and data in a structured format.

Stage 1: Synthesis of Megestrol Acetate

Two primary routes for the synthesis of Megestrol acetate are prominently described in the literature, starting from either 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione or 6-ketone-17α-acetoxyprogesterone.

Route A: From 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione

This pathway involves the isomerization of the exocyclic double bond at the C6 position to an endocyclic double bond, forming the characteristic Δ4,6-diene system of Megestrol acetate.

Experimental Protocol:

A suspension of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, sodium acetate, and palladium on carbon in ethanol and 4-methyl-1-cyclohexene is heated at reflux with stirring. The progress of the isomerization is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off from the hot solution. The filtrate is concentrated, and the crude Megestrol acetate is precipitated by the addition of water. The crude product is then purified by recrystallization from methanol and subsequently from acetone, with an activated carbon treatment to remove colored impurities.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione | [1] |

| Catalyst | Palladium on carbon | [1] |

| Reagents | Sodium acetate, 4-methyl-1-cyclohexene | [1] |

| Solvent | Ethanol | [1] |

| Reaction Condition | Reflux | [1] |

| Crude Yield | 98% | [1] |

| Final Yield | 85% | [1] |

| Melting Point | 217-220 °C | [1] |

| Purity (HPLC) | 100.3% | [1] |

Logical Diagram of Synthesis Route A:

Caption: Isomerization route to Megestrol Acetate.

Route B: From 6-ketone-17α-acetoxyprogesterone

This alternative synthesis involves a two-step process starting with the protection of the ketone groups, followed by a Grignard reaction and subsequent dehydration to introduce the C6-methyl group and the Δ6 double bond.[2]

Experimental Protocol:

-

Ketal Protection: 6-ketone-17α-acetoxyprogesterone is dissolved in an organic solvent (e.g., dichloromethane or toluene) and reacted with ethylene glycol in the presence of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid) to form the double ketal structure. The reaction is neutralized with a weak base like pyridine.[2]

-

Grignard Reaction and Dehydration: The protected intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide (RMgBr), in an organic solvent like tetrahydrofuran. The resulting Grignard adduct is then treated with a strong acid (e.g., hydrochloric or sulfuric acid) to hydrolyze the ketals, and induce dehydration, forming the Megestrol acetate crude product. The crude product is purified by recrystallization from a lower alcohol (e.g., ethanol) with activated carbon.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-ketone-17α-acetoxyprogesterone | [2] |

| Grignard Reagent | Methylmagnesium bromide (RMgBr) | [2] |

| Solvents | Dichloromethane, Toluene, Tetrahydrofuran | [2] |

| Grignard Reaction Temp. | 50-55 °C | [2] |

| Hydrolysis & Dehydration Temp. | 60-65 °C | [2] |

| Overall Yield (two steps) | 80-85% | [2] |

| Purity (HPLC) | 99.0-99.5% | [2] |

| Melting Point | 213-220 °C | [2] |

Logical Diagram of Synthesis Route B:

Caption: Grignard reaction route to Megestrol Acetate.

Stage 2: Conversion of Megestrol Acetate to this compound

Step 1: Hydroxylation of the 6-Methyl Group

The introduction of a hydroxyl group at the C6-methyl position of Megestrol acetate would yield 6-hydroxymethyl-17α-acetoxypregna-4,6-diene-3,20-dione. This transformation is an oxidation reaction.

Proposed Experimental Approach:

Based on analogous steroidal oxidations, this step could potentially be achieved using various oxidizing agents. A common method for the hydroxylation of allylic methyl groups in steroids involves the use of selenium dioxide. Other potential reagents could include chromium-based oxidants or enzymatic systems that mimic the metabolic pathway.

Logical Diagram of Hydroxylation Step:

Caption: Proposed hydroxylation of Megestrol Acetate.

Step 2: Acetylation of the 6-Hydroxymethyl Group

The final step in the synthesis is the acetylation of the newly introduced hydroxyl group to form this compound.

Proposed Experimental Protocol:

The 6-hydroxymethyl intermediate would be dissolved in a suitable solvent, such as pyridine or dichloromethane, and treated with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically carried out at room temperature or with gentle heating. The this compound product would then be isolated by extraction and purified by crystallization.

Logical Diagram of Acetylation Step:

References

Mepregenol Diacetate: A Technical Overview of its Chemical Properties, Structure, and Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepregenol diacetate, also known as acetomepregenol, is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors. As a derivative of 17α-hydroxyprogesterone, it is structurally related to other progestins like megestrol acetate. This technical guide provides a comprehensive overview of the available information on the chemical properties, structure, and the putative signaling pathway of this compound. While detailed experimental protocols and extensive quantitative spectral data are not widely available in the public domain, this document synthesizes the existing knowledge to serve as a valuable resource for research and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid. Based on its structure and the properties of related compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₆O₅ | [1] |

| Molar Mass | 428.57 g/mol | [1] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |

| Synonyms | Acetomepregenol, Mepregenol 3,17-diacetate, 3β,17α-Diacetoxy-6-methylpregna-4,6-dien-20-one | [1] |

| CAS Number | 3116-07-2 | [1] |

| Appearance | White to off-white crystalline powder (inferred) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (inferred) | N/A |

Synthesis

A plausible, though unconfirmed, general workflow for the synthesis of this compound is outlined below.

Caption: Hypothetical synthesis workflow for this compound.

Characterization

The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic techniques. While specific spectral data is not publicly available, the expected analytical workflow would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the chemical structure, including the stereochemistry of the steroid backbone and the position of the acetate groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the esters and the ketone, and the carbon-carbon double bonds.

Putative Mechanism of Action and Signaling Pathway

As a progestin, this compound is expected to exert its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors. The binding of this compound to the PR is thought to initiate a cascade of molecular events that modulate the expression of target genes.

The generally accepted signaling pathway for progestins is as follows:

-

Ligand Binding: this compound, being lipid-soluble, is expected to diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of heat shock proteins and the dimerization of the receptor.

-

Nuclear Translocation and DNA Binding: The activated PR dimer translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The PR-DNA complex then recruits co-activators or co-repressors, leading to the modulation of gene transcription. This results in the synthesis or repression of specific proteins that mediate the physiological effects of the progestin.

Caption: Putative signaling pathway of this compound via the Progesterone Receptor.

Conclusion

This compound is a synthetic progestin with a well-defined chemical structure. While its primary mechanism of action is presumed to be through the activation of the progesterone receptor, leading to the modulation of gene expression, detailed experimental validation and specific quantitative data in the public domain remain limited. Further research is required to fully elucidate its pharmacological profile, including detailed synthesis protocols, comprehensive spectroscopic characterization, and in-depth studies of its signaling pathways. This guide provides a foundational understanding for professionals in the field of drug development and research.

References

Mepregenol Diacetate: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mepregenol diacetate is a synthetic progestin and an acetate ester derivative of megestrol. Due to the limited availability of specific pharmacological data for this compound in the public domain, this guide discusses its profile based on the established principles of progestin action and utilizes data from its well-characterized parent compound, Megestrol acetate, as a close surrogate. This approach is intended to provide a scientifically grounded and informative overview for research and development purposes.

Introduction

This compound is a synthetic steroidal progestin, a class of drugs that mimics the effects of the natural hormone progesterone. As a derivative of Megestrol acetate, it is anticipated to share a similar pharmacological profile, primarily acting as a potent agonist of the progesterone receptor (PR).[1] Progestins are integral to various physiological processes, particularly in reproductive health, and are therapeutically employed in oncology, for appetite stimulation in cachexia, and in hormonal contraception.[1][2] This technical guide provides an in-depth summary of the core pharmacological attributes of this compound, leveraging data from Megestrol acetate to detail its mechanism of action, pharmacodynamic properties, and pharmacokinetic profile.

Mechanism of Action

The primary mechanism of action for this compound is its function as an agonist at progesterone receptors (PRs).[1][3] This interaction initiates a cascade of molecular events that modulate gene expression in target tissues.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway is the principal route through which this compound exerts its effects. This process involves:

-

Ligand Binding: The lipophilic this compound molecule diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor located in the cytoplasm.

-

Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (like heat shock proteins), and dimerizes.

-

Nuclear Translocation: The activated ligand-receptor dimer translocates into the nucleus.[3]

-

DNA Binding and Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[3]

-

Modulation of Gene Expression: This binding recruits co-activator or co-repressor proteins, leading to the transcription of messenger RNA (mRNA) and subsequent synthesis of proteins that mediate the physiological response.

This genomic pathway results in functional antiestrogenic effects in tissues like the endometrium and antigonadotropic effects by suppressing the release of luteinizing hormone (LH) from the pituitary gland.[1][4][5]

Diagram: Progesterone Receptor Genomic Signaling Pathway

Caption: Canonical genomic signaling pathway of this compound via the Progesterone Receptor.

Pharmacodynamics

The pharmacodynamic properties of a drug describe its interaction with its target and the resulting biological effect. For this compound, this is primarily defined by its affinity for and activity at steroid hormone receptors.

Receptor Binding Profile

As a close analog of Megestrol acetate, this compound is expected to be a potent agonist of the progesterone receptor. Megestrol acetate also exhibits affinity for other steroid receptors, which may contribute to its overall effect and side-effect profile.

Table 1: Receptor Binding Affinity of Megestrol Acetate

| Receptor | Relative Binding Affinity (%) | Notes |

|---|---|---|

| Progesterone Receptor (PR) | ~130% | Affinity relative to endogenous progesterone.[1] |

| Glucocorticoid Receptor (GR) | ~30% - 46% | Affinity relative to dexamethasone.[1][6] This activity may contribute to metabolic and appetite-stimulant effects.[1] |

| Androgen Receptor (AR) | Weak | Exhibits weak partial androgenic activity.[1] |

Potency and Efficacy

The potency of a progestin is often measured by its ability to induce a specific biological response. In cell-based assays, Megestrol acetate has been shown to inhibit the growth of certain cancer cell lines.

Table 2: In Vitro Potency of Megestrol Acetate

| Assay Type | Cell Line | Parameter | Value |

|---|

| Cell Growth Inhibition | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 260 µM[7][8] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that causes 50% inhibition of a specific biological or biochemical function.

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. The data below for Megestrol acetate indicates it is orally bioavailable.

Table 3: Pharmacokinetic Parameters of Megestrol Acetate (Oral Administration)

| Parameter | Description | Value |

|---|---|---|

| Absorption | ||

| Tₘₐₓ | Time to reach maximum plasma concentration | 1 - 3 hours (tablets)[9][10] |

| Bioavailability | Fraction of administered dose reaching systemic circulation | Well absorbed orally.[9] |

| Distribution | ||

| Protein Binding | Extent of binding to plasma proteins | Significant (data not specified) |

| Metabolism | ||

| Primary Site | Location of metabolic conversion | Liver.[9] |

| Metabolites | Products of metabolism | Primarily glucuronide conjugates; considered negligible (5-8% of dose).[10][11][12] |

| Excretion | ||

| T½ (Half-life) | Time for plasma concentration to reduce by half | 13 - 105 hours (Mean: ~34 hours).[9][10][11][13] |

| Route of Elimination | Primary pathway for leaving the body | Urine (57-78%) and Feces (8-30%).[9][10][12] |

Experimental Protocols

The characterization of a progestin like this compound relies on standardized in vitro assays. Below are detailed, generalized methodologies for two key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for the Progesterone Receptor.

Materials:

-

Purified Progesterone Receptor (human recombinant)

-

Radiolabeled Ligand (e.g., ³H-Progesterone or ³H-Promegestone)

-

Test Compound: this compound

-

Assay Buffer (e.g., Tris-HCl based buffer with additives)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

Methodology:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In assay tubes, combine the purified PR, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or vehicle for control).

-

Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separation: Rapidly separate receptor-bound radioligand from unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Diagram: Competitive Binding Assay Workflow

Caption: Generalized workflow for a competitive radioligand binding assay.

Protocol: Progesterone-Responsive Reporter Gene Assay

This functional assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC₅₀) of this compound as a PR agonist.

Materials:

-

Mammalian cell line (e.g., T47D or MCF7, which endogenously express PR)

-

Expression plasmid containing the human Progesterone Receptor (if cells are PR-negative)

-

Reporter plasmid containing a luciferase gene downstream of multiple Progesterone Response Elements (PREs).

-

Transfection reagent

-

Cell culture medium and supplements

-

Test Compound: this compound

-

Luciferase assay reagent kit

-

Luminometer

Methodology:

-

Cell Culture & Transfection: Culture cells to an appropriate confluency. Co-transfect the cells with the PRE-luciferase reporter plasmid (and the PR expression plasmid if needed) using a suitable transfection reagent.

-

Incubation: Allow cells to recover and express the plasmids for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Induction: Incubate the treated cells for another 18-24 hours to allow for receptor activation and luciferase protein expression.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate. Immediately measure the resulting bioluminescence using a luminometer. The light output is directly proportional to the amount of luciferase enzyme produced.

-

Data Analysis: Plot the luminescence (as Relative Light Units, RLU) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

Conclusion

This compound is a synthetic progestin whose pharmacological profile is defined by its activity as a progesterone receptor agonist. By leveraging data from its parent compound, Megestrol acetate, it is understood to be a potent, orally active agent with a well-defined genomic mechanism of action. It exhibits high affinity for the progesterone receptor and a pharmacokinetic profile characterized by good oral absorption and a long elimination half-life. The provided experimental frameworks offer robust methods for the further characterization of this compound and similar compounds in a research and development setting.

References

- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]

- 3. medkoo.com [medkoo.com]

- 4. Articles [globalrx.com]

- 5. Facebook [cancer.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Megestrol Acetate | Progesterone Receptors | Tocris Bioscience [tocris.com]

- 8. Megestrol Acetate | Progesterone Receptor Agonists: R&D Systems [rndsystems.com]

- 9. reference.medscape.com [reference.medscape.com]

- 10. Megestrol Tablets: Package Insert / Prescribing Information [drugs.com]

- 11. aapharma.ca [aapharma.ca]

- 12. fda.report [fda.report]

- 13. go.drugbank.com [go.drugbank.com]

Mepregenol Diacetate (Megestrol Acetate): A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Mepregenol Diacetate, more commonly known as Megestrol Acetate. This synthetic progestin has been a subject of extensive research due to its therapeutic applications in oncology and for the management of cachexia. This document collates key technical data, experimental protocols, and mechanistic insights to support ongoing research and development efforts.

Core Chemical and Pharmacological Properties

Megestrol acetate is a synthetic derivative of progesterone. While the term "this compound" is sometimes encountered, the vast majority of scientific literature refers to this compound as Megestrol acetate. It is a white, crystalline solid with the chemical formula C24H32O4 and a molecular weight of 384.51 g/mol .

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H32O4 | [1] |

| Molecular Weight | 384.51 g/mol | [1] |

| Melting Point | 217-220 °C | [2] |

| Solubility in Water | 2 µg/mL | [3] |

| LogP | 3.93 | [3] |

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~100% (oral) | [1] |

| Protein Binding | 82.4% (primarily to albumin) | [1] |

| Metabolism | Hepatic (hydroxylation and conjugation) | [1] |

| Elimination Half-life | 13-105 hours (mean ~34 hours) | [1] |

| Excretion | Primarily renal (57-78%), with fecal excretion (8-30%) | [1] |

Mechanism of Action

Megestrol acetate's primary mechanism of action is through its agonist activity at the progesterone receptor (PR). However, it also exhibits affinity for the glucocorticoid receptor (GR), which contributes to some of its physiological effects.

Receptor Binding Affinity

| Receptor | Binding Affinity (Relative to Progesterone/Dexamethasone) | Reference |

| Progesterone Receptor (PR) | High affinity | [4] |

| Glucocorticoid Receptor (GR) | Lower affinity than for PR | [5] |

Signaling Pathways

The binding of Megestrol acetate to the progesterone receptor initiates a cascade of intracellular events that modulate gene expression. In hormone-responsive cancers, this can lead to an anti-proliferative effect. Its interaction with the hypothalamic-pituitary-gonadal (HPG) axis results in the suppression of gonadotropin-releasing hormone (GnRH), leading to reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, decreases the production of estrogens and androgens.

The appetite-stimulating effects of Megestrol acetate are not fully elucidated but are thought to involve the modulation of neuropeptide Y and inflammatory cytokines.

Preclinical Data

In Vitro Efficacy (IC50 Values)

Data on the half-maximal inhibitory concentration (IC50) of Megestrol acetate in various cancer cell lines is crucial for understanding its anti-neoplastic potential. Researchers are encouraged to consult publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE) and CellMinerCDB for detailed information.[6][7][8][9]

Clinical Data

Megestrol acetate has been extensively studied in clinical trials for its efficacy in treating advanced breast cancer and cancer-related cachexia.

Advanced Breast Cancer

| Trial Identifier/Reference | Dosage | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response |

| Bohrium, 1982[10] | 160 mg/day | 55 | 14% | Not Reported |

| Not Specified | 160 mg/day | 124 | 23% | 22 months |

Cancer-Related Cachexia

| Trial Identifier/Reference | Dosage | Number of Patients | Key Efficacy Endpoint | Outcome |

| Systematic Review[11] | Various | 575 (MA vs. Placebo) | Weight Gain | Significant weight gain with MA (Mean Difference: 2.25 kg) |

| Wen, 2012[12] | 160 mg/day (with Thalidomide) | 30 | Body Weight, Appetite, Quality of Life | Significant improvements in all endpoints |

Experimental Protocols

Synthesis of Megestrol Acetate

The following is a representative protocol for the synthesis of Megestrol acetate, based on publicly available information.[2][13][14][15]

Starting Material: 6-keto-17α-acetoxyprogesterone

Step 1: Ketal Protection

-

Dissolve 100g of 6-keto-17α-acetoxyprogesterone in 600 mL of dichloromethane in a 1000 mL three-necked flask.

-

Add 50g of ethylene glycol, 80 mL of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at 25-30°C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with pyridine.

-

Concentrate the solution under reduced pressure to remove 90-95% of the dichloromethane.

-

Add 600 mL of water and stir at 10-15°C to induce crystallization.

-

Collect the crude diketal product by filtration and wash with water.

Step 2: Grignard Reaction and Hydrolysis

-

Dissolve the crude diketal product in an appropriate organic solvent (e.g., tetrahydrofuran).

-

In a separate flask, prepare a Grignard reagent (methylmagnesium bromide) from magnesium and methyl bromide in the same solvent.

-

Slowly add the diketal solution to the Grignard reagent at a controlled temperature (e.g., 10-50°C).

-

After the addition is complete, maintain the reaction at an elevated temperature (e.g., 50-55°C) for 8-10 hours, monitoring by TLC.

-

Upon completion, slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the Grignard adduct and deprotect the ketal groups.

-

Maintain the hydrolysis and dehydration at an elevated temperature (e.g., 60-65°C) for 4-8 hours.

-

Neutralize the reaction mixture with a base to pH 6-7.

-

Concentrate the solution under reduced pressure to remove the organic solvent.

-

Add water to precipitate the crude Megestrol acetate.

Step 3: Purification

-

Collect the crude product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/dichloromethane) with activated carbon for decolorization.

-

Collect the purified Megestrol acetate crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

This compound, or Megestrol acetate, remains a clinically relevant synthetic progestin with well-established roles in oncology and supportive care. This technical guide has summarized key data and methodologies to aid researchers in their exploration of this compound's therapeutic potential and underlying mechanisms. Further investigation into its detailed signaling cascades and the development of novel analogs may open new avenues for its clinical application.

References

- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 2. Megestrol acetate synthesis - chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]

- 7. CellMinerCDB: NCATS is a Web-Based Portal Integrating Public Cancer Cell Line Databases for Pharmacogenomic Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]

- 9. discover.nci.nih.gov [discover.nci.nih.gov]

- 10. randomized-clinical-trial-of-megestrol-acetate-versus-tamoxifen-in-paramenopausal-or-castrated-women-with-advanced-breast-cancer - Ask this paper | Bohrium [bohrium.com]

- 11. Megestrol acetate for cachexia–anorexia syndrome. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Preparation method of megestrol acetate (2017) | Sun Yuhui [scispace.com]

- 14. Megestrol acetate preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN107513090A - The preparation method of megestrol acetate - Google Patents [patents.google.com]

Mepregenol Diacetate: A Technical Overview of Progesterone Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the progesterone receptor (PR) binding affinity of progestogenic compounds, with a focus on available data for megestrol acetate, a structurally similar compound to mepregenol diacetate. Due to a lack of direct quantitative data for this compound in the public domain, this document leverages data from its close analogue to provide insights into its potential interaction with the progesterone receptor. The guide details the experimental protocols for determining receptor binding affinity and elucidates the associated progesterone receptor signaling pathways.

Introduction

This compound is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor. Understanding the binding affinity of such compounds is crucial for predicting their potency and potential therapeutic applications, which include hormone replacement therapy, contraception, and the treatment of hormone-dependent cancers.[1][2] This document serves as a technical resource for researchers and professionals in drug development by consolidating available data on the progesterone receptor binding of the closely related megestrol acetate and outlining the methodologies used to generate such data.

Progesterone Receptor Binding Affinity of Megestrol Acetate

Studies have shown that megestrol acetate exhibits a higher affinity for the progesterone receptor than the endogenous hormone, progesterone.[3] The following table summarizes the available quantitative data for megestrol acetate.

| Compound | Receptor | Assay Type | Value | Source |

| Megestrol Acetate | Bovine Progesterone Receptor | Radioligand Binding | IC50 = 11 nM | [4] |

Note: The IC50 value represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols: Progesterone Receptor Competitive Binding Assay

The determination of a compound's binding affinity for the progesterone receptor is typically achieved through a competitive binding assay. This method measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor.

Principle

In a competitive binding assay, a constant concentration of progesterone receptors and a radiolabeled progestin (e.g., [³H]-progesterone or a synthetic analogue like [³H]-R5020) are incubated with increasing concentrations of the unlabeled test compound (the competitor). As the concentration of the test compound increases, it displaces the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.

Materials

-

Progesterone Receptor Source: Cytosolic fraction from target tissues (e.g., rat or rabbit uterus) or recombinant human progesterone receptor.[5]

-

Radiolabeled Ligand: A high-affinity progestin labeled with a radioisotope (e.g., [³H]-progesterone, [³H]-promegestone (R5020)).

-

Test Compound: this compound or other unlabeled progestins.

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, glycerol).[5]

-

Separation Method: Method to separate receptor-bound from free radioligand, such as hydroxylapatite (HAP) slurry, dextran-coated charcoal, or filtration through glass fiber filters.[5]

-

Scintillation Counter: To measure the radioactivity of the bound fraction.

General Procedure

-

Preparation of Receptor Cytosol:

-

Assay Incubation:

-

In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone to saturate the receptors).[5]

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[5]

-

-

Separation of Bound and Free Ligand:

-

Add the separation agent (e.g., hydroxylapatite slurry) to each tube and incubate for a short period.

-

Centrifuge the tubes to pellet the separation agent with the bound receptor-ligand complex.

-

Carefully remove the supernatant containing the free radioligand.

-

-

Measurement of Radioactivity:

-

Wash the pellet to remove any remaining free radioligand.

-

Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Progesterone Receptor Signaling Pathways

The biological effects of this compound are mediated through its interaction with the progesterone receptor, which can activate both classical (genomic) and non-classical (non-genomic) signaling pathways.[6][7]

Classical (Genomic) Signaling Pathway

The classical pathway involves the progesterone receptor acting as a ligand-dependent transcription factor.[6]

Classical Progesterone Receptor Signaling Pathway

Description of the Classical Pathway:

-

In the absence of a ligand, the progesterone receptor (PR) is located in the cytoplasm in a complex with heat shock proteins (HSPs).

-

Upon binding of a progestin like this compound, the receptor undergoes a conformational change, dissociates from the HSPs, and dimerizes.[7]

-

The activated PR dimer translocates to the nucleus.

-

In the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

This binding recruits co-activators or co-repressors, leading to the regulation of gene transcription and subsequent cellular responses.[7]

Non-Classical (Non-Genomic) Signaling Pathway

Progesterone receptors can also mediate rapid, non-genomic effects that do not require gene transcription. These actions are often initiated by a subpopulation of PR located outside the nucleus.[8][9]

Non-Classical Progesterone Receptor Signaling

Description of the Non-Classical Pathway:

-

A population of progesterone receptors exists outside the nucleus, associated with the cell membrane or in the cytoplasm.[8]

-

Ligand binding to these extranuclear receptors can rapidly activate intracellular signaling molecules, such as Src kinase.[8][9]

-

Activation of Src kinase can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[9]

-

These signaling events lead to rapid cellular responses that are independent of gene transcription.

Conclusion

While direct quantitative data on the progesterone receptor binding affinity of this compound remains to be elucidated, the available information for the structurally similar megestrol acetate suggests it is a potent progestin. The established experimental protocols for competitive binding assays provide a clear framework for determining the precise binding characteristics of this compound. Furthermore, its biological effects are likely mediated through the well-characterized classical and non-classical progesterone receptor signaling pathways. Further research is warranted to directly quantify the binding affinity of this compound and to fully characterize its pharmacological profile.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. Megestrol acetate (Megace®) | Macmillan Cancer Support [macmillan.org.uk]

- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

Mepregenol Diacetate: A Technical Guide to In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Mepregenol diacetate, a synthetic progestin. Through its active metabolite, Megestrol acetate, it primarily functions as a progesterone receptor agonist, leading to a range of cellular and physiological responses. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways.

Core Concepts: From Prodrug to Active Agonist

This compound is a prodrug that is metabolized to Megestrol acetate, its active form. Megestrol acetate is a synthetic derivative of progesterone and exerts its effects by binding to and activating the progesterone receptor (PR). This interaction is the foundation for its use in various therapeutic contexts, including cancer therapy and appetite stimulation.

In Vitro Effects of Megestrol Acetate

The in vitro effects of Megestrol acetate have been predominantly studied in the context of cancer cell lines, where it has been shown to inhibit cell proliferation and induce apoptosis.

Quantitative Data

| Cell Line | Assay Type | Metric | Value | Reference |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability | IC50 (24h) | 260 µM | [1] |

| HepG2 and BEL-7402 (Hepatocellular Carcinoma) | Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (75 µM MA) | ~4.5-6% |

Experimental Protocols

Cell Viability Assay

A common method to assess the effect of Megestrol acetate on cell viability is the use of a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Megestrol acetate. Control wells receive the vehicle control.

-

Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).

-

Assay: At the end of the incubation period, the CCK-8 solution is added to each well, and the plates are incubated for a further 1-4 hours.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay

The induction of apoptosis by Megestrol acetate can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Megestrol acetate for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Adherent cells are detached using a gentle dissociation agent (e.g., trypsin), while suspension cells are collected by centrifugation.

-

Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

In Vivo Effects of Megestrol Acetate

In vivo studies, typically using animal models, are crucial for understanding the systemic effects of Megestrol acetate, including its anti-tumor efficacy and its impact on appetite and weight.

Quantitative Data

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Nude Mice | HepG2 Xenograft | 10 mg/kg/day i.p. | Tumor volume regressed to 41% of controls by week 13 | [1] |

Experimental Protocols

Xenograft Mouse Model

Xenograft models are widely used to evaluate the anti-cancer activity of compounds in a living organism.

-

Cell Implantation: A suspension of human cancer cells (e.g., HepG2) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives Megestrol acetate (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

The biological effects of Megestrol acetate are mediated through complex signaling pathways initiated by its binding to the progesterone receptor.

Progesterone Receptor Signaling Pathway

Megestrol acetate, as a progesterone receptor agonist, initiates a signaling cascade that ultimately alters gene expression.

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

Caption: In Vitro Experimental Workflow.

Logical Relationship: Prodrug to Cellular Effect

This diagram outlines the logical progression from the administration of this compound to the observed cellular effects.

Caption: From Prodrug to Cellular Effect.

This technical guide provides a foundational understanding of the in vitro and in vivo effects of this compound, with a focus on its active form, Megestrol acetate. The provided data, protocols, and pathway diagrams are intended to support further research and development in this area.

References

In-Depth Technical Guide: Mepregenol Diacetate Metabolites and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepregenol diacetate, a synthetic progestin, is subject to metabolic transformation within the body, leading to the formation of various metabolites. Understanding the chemical identity and biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological and toxicological profile. This document provides a technical overview of the known metabolites of this compound, their characterized activities, and the experimental methodologies employed in their identification and evaluation. While direct and extensive research on this compound metabolism is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from structurally related compounds to provide a foundational understanding for researchers in the field.

Introduction to this compound

This compound is a synthetic steroid hormone belonging to the class of progestins. Progestins are compounds that mimic the effects of the natural hormone progesterone and are widely used in various therapeutic applications, including contraception and hormone replacement therapy. The biological activity of this compound is primarily mediated through its interaction with progesterone receptors.

Metabolic Pathways of Progestins

The metabolism of synthetic progestins like this compound generally involves several key enzymatic reactions aimed at increasing their water solubility to facilitate excretion. These transformations primarily occur in the liver and can be broadly categorized as Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the steroid nucleus. The most common Phase I reactions for progestins include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the steroid backbone.

-

Reduction: The reduction of ketone groups and double bonds.

-

Oxidation: The oxidation of hydroxyl groups to ketones.

Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to form highly water-soluble compounds. Common conjugation reactions include:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfate group.

The specific metabolites formed depend on the structure of the parent progestin and the expression and activity of various metabolic enzymes in an individual.

Identified Metabolites of this compound

Further research is required to provide a comprehensive list of this compound metabolites and their specific activities. The following sections will be populated as more data becomes available through dedicated research in this area.

Quantitative Activity Data of Metabolites

Awaiting experimental data to populate a comparative table of metabolite activity.

Experimental Protocols

A variety of in vitro and in vivo experimental models are essential to elucidate the metabolic fate and biological activity of this compound and its metabolites.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites and the enzymes responsible for their formation.

Methodology:

-

Incubation: this compound is incubated with liver microsomes (containing cytochrome P450 enzymes) or hepatocytes from humans or relevant animal species.

-

Sample Preparation: Following incubation, the samples are processed to stop the enzymatic reactions and extract the parent drug and its metabolites. This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.

-

Analytical Detection: The extracted samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) to separate, identify, and quantify the metabolites.

In Vivo Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.

Methodology:

-

Dosing: this compound is administered to laboratory animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Blood, urine, and feces are collected at various time points.

-

Sample Analysis: The collected biological samples are processed and analyzed using LC-MS/MS to determine the concentrations of this compound and its metabolites over time.

Biological Activity Assays

Objective: To determine the biological activity of the identified metabolites.

Methodology:

-

Receptor Binding Assays: To assess the affinity of metabolites for progesterone and other steroid receptors. This is typically done using competitive binding assays with radiolabeled ligands.

-

Cell-Based Reporter Gene Assays: To measure the ability of metabolites to activate or inhibit receptor-mediated gene transcription.

-

In Vivo Animal Models: To evaluate the progestogenic and other hormonal activities of metabolites in relevant animal models, such as the Clauberg test in rabbits for progestational activity.

Visualizations

Diagram 1: General Progestin Metabolism Workflow

Caption: Experimental workflow for this compound metabolite identification and characterization.

Diagram 2: Generalized Steroid Hormone Signaling Pathway

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays of Progestogenic Compounds

Introduction

Mepregenol diacetate is a synthetic progestin, a class of steroid hormones that act as agonists to the progesterone receptor (PR). In vitro cell culture assays are fundamental tools for elucidating the cellular and molecular mechanisms of action of such compounds. These assays are critical in drug discovery and development for assessing efficacy, potency, and potential therapeutic applications, particularly in oncology and reproductive medicine. The following sections provide detailed methodologies for key in vitro experiments to characterize the biological activity of progestogenic compounds like this compound.

Key In Vitro Applications

-

Cancer Cell Proliferation and Viability: To evaluate the anti-proliferative effects on hormone-dependent cancers (e.g., breast, endometrial, and hepatocellular carcinoma).

-

Apoptosis Induction: To determine if the compound induces programmed cell death in cancer cells.

-

Receptor Binding and Activation: To quantify the affinity and functional activation of progesterone and other steroid hormone receptors.

-

Cell Migration and Invasion: To assess the potential of the compound to inhibit cancer cell metastasis.

-

Adipogenic Differentiation: To study the effects on fat cell development, relevant to the compound's use in treating cachexia.

Data Presentation: Effects of Megestrol Acetate on Cancer Cell Lines

The following tables summarize quantitative data from in vitro studies on Megestrol acetate, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-Proliferative Activity of Megestrol Acetate on HepG2 Cells

| Cell Line | Assay | Treatment Duration | IC50 | Reference |

| HepG2 (Hepatocellular Carcinoma) | Colorimetric Assay | 24 hours | 260 µM | [1] |

Table 2: Effect of Megestrol Acetate on Adipose-Derived Stem Cell (ASC) Proliferation

| Cell Line | Assay | Treatment Duration | Concentration | Proliferation Change | Reference |

| ASCs | CCK-8 | 48 hours | 1 µM | Significant Increase | [2] |

| ASCs | CCK-8 | 48 hours | 5 µM | Significant Increase | [2] |

| ASCs | CCK-8 | 48 hours | 10 µM | Significant Increase | [2] |

| ASCs | CCK-8 | 48 hours | 50 µM | Adverse Effects | [2] |

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from a study on Megestrol acetate's effect on adipose-derived stem cells and can be used to assess the impact of this compound on cancer cell line proliferation.[2]

Objective: To quantify the effect of this compound on cell proliferation.

Materials:

-

Target cell line (e.g., HepG2, T47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fetal Bovine Serum (FBS), charcoal-stripped for hormone studies

-

This compound stock solution (in DMSO)

-

48-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 48-well plate at a density of 5 x 10³ cells per well in complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Replace the medium with a medium containing 0.2% FBS and incubate for another 24 hours to synchronize the cells.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

Remove the treatment medium.

-

Add 10% CCK-8 solution in the medium to each well and incubate for 4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell proliferation rate relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a method to detect apoptosis induced by this compound.

Objective: To determine if this compound induces apoptosis and to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell line

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways

This compound, as a progestin, is expected to primarily act through the progesterone receptor (PR). However, cross-reactivity with other steroid receptors like the glucocorticoid receptor (GR) is possible and has been observed for similar compounds like Megestrol acetate.[3]

Progesterone Receptor Signaling Pathway

Upon binding to this compound, the progesterone receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.

References

- 1. The effect of megestrol acetate on growth of HepG2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Megestrol Acetate Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

Mepregenol Diacetate in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scientific literature providing detailed, quantitative data and specific protocols for Mepregenol diacetate is limited. The following application notes and protocols are based on available information for this compound and the closely related, well-studied synthetic progestin, Megestrol acetate. Data from Megestrol acetate studies are provided as a reference but should be interpreted with caution as they may not be directly transferable to this compound.

Introduction

This compound is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. It has been investigated for its potential applications in veterinary medicine, primarily for the regulation of the reproductive cycle in various animal species. This document provides an overview of its use in animal models, focusing on estrus synchronization and contraception, and details relevant experimental protocols and signaling pathways.

Mechanism of Action: Progesterone Receptor Signaling

This compound, as a progestin, exerts its biological effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors.

The binding of this compound to the progesterone receptor initiates a signaling cascade that modulates the expression of target genes. This ultimately leads to various physiological responses, including the inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents follicular development, estrus, and ovulation, forming the basis of its contraceptive and estrus synchronization effects.

Caption: Progesterone Receptor Signaling Pathway of this compound.

Applications in Animal Models

Estrus Synchronization in Sheep

This compound has been used to synchronize estrus in sheep, allowing for more controlled breeding and artificial insemination programs.

Experimental Protocol: Estrus Synchronization in Caracul Sheep

This protocol is based on a study investigating the use of this compound for estrus synchronization in Caracul sheep.[1]

Objective: To synchronize estrus in a flock of ewes to facilitate timed breeding.

Materials:

-

This compound (Diamol) preparation

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Teaser rams

Procedure:

-

Administer this compound orally to ewes for a period of 12-14 days. The exact dosage will depend on the specific formulation and the manufacturer's recommendations.

-

On the day of this compound withdrawal, administer a single intramuscular injection of PMSG to stimulate follicular development and ovulation.

-

Introduce teaser rams to the ewes 24 hours after PMSG injection to detect the onset of estrus.

-

Ewes are expected to come into estrus within 24-48 hours after PMSG administration.

-

Proceed with natural mating or artificial insemination.

Quantitative Data (Hypothetical Example): Due to the lack of specific data for this compound, this table is a template. Researchers should record their own findings.

| Parameter | Group A (Mepregenol + PMSG) | Group B (Control) |

| Estrus Response Rate (%) | ||

| Mean Time to Estrus (hours) | ||

| Conception Rate (%) | ||

| Lambing Rate (%) |

Contraception in Felids

Synthetic progestins are used for reversible contraception in wild and domestic felids. While specific data for this compound is scarce, the effects of the related compound Megestrol acetate have been studied.

Experimental Protocol: Contraceptive Efficacy in Domestic Cats

This protocol is a generalized procedure based on studies with Megestrol acetate.

Objective: To evaluate the efficacy of this compound for preventing estrus and pregnancy in female domestic cats.

Materials:

-

This compound tablets

-

Male cats for mating trials

-

Facilities for housing and monitoring cats

Procedure:

-

Select healthy, intact female cats with regular estrous cycles.

-

Administer this compound orally at a specified dose and frequency. A common starting point for Megestrol acetate is 2.5-5.0 mg per cat, once weekly.

-

Monitor the cats for signs of estrus (e.g., vocalization, lordosis, receptivity to males).

-

After a designated treatment period, introduce a fertile male cat and observe for mating behavior.

-

Confirm pregnancy status through abdominal palpation, ultrasound, or radiography at appropriate time points.

-

Monitor for any adverse effects throughout the study.

Quantitative Data from Megestrol Acetate Studies in Cats:

| Parameter | Dosage | Efficacy | Adverse Effects Noted |

| Estrus Suppression | 5 mg/cat, then 2.5 mg/week | Successful in a field study with feral cats. | Potential for mammary tumors and pyometra with long-term use. |

| Contraception | 2.5-5.0 mg/cat, weekly | 4% pregnancy rate in a study of 504 female cats. | Approximately 1% showed signs of mammary tumors or pyometra. |

Experimental Workflows

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an animal model for estrus synchronization.

Caption: General Experimental Workflow for Estrus Synchronization Studies.

Adverse Effects and Toxicological Data

Summary of Toxicological Findings for Megestrol Acetate in Dogs (4-year study):

| Parameter | Dosage Groups | Observations |